Cas no 82072-23-9 (3-(Bromomethyl)benzaldehyde)

3-(Bromomethyl)benzaldehyde structure
3-(Bromomethyl)benzaldehyde structure
商品名:3-(Bromomethyl)benzaldehyde
CAS番号:82072-23-9
MF:C8H7BrO
メガワット:199.044581651688
MDL:MFCD06797497
CID:720328
PubChem ID:7127825

3-(Bromomethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(Bromomethyl)benzaldehyde
    • 3-Bromomethyl-benzaldehyde
    • Benzaldehyde, 3-(bromomethyl)-
    • 3-(Bromomethyl)benzaldehyde (ACI)
    • α-Bromo-m-tolualdehyde
    • MDL: MFCD06797497
    • インチ: 1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2
    • InChIKey: OEPGAYXSRGROSQ-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C=C(CBr)C=CC=1

計算された属性

  • せいみつぶんしりょう: 197.96800
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2

じっけんとくせい

  • ゆうかいてん: 49-51 ºC
  • ふってん: 269.7°C at 760 mmHg
  • PSA: 17.07000
  • LogP: 2.39400

3-(Bromomethyl)benzaldehyde セキュリティ情報

3-(Bromomethyl)benzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-(Bromomethyl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1046520-5g
3-(Bromomethyl)benzaldehyde
82072-23-9 97%
5g
$120 2024-06-07
eNovation Chemicals LLC
D502942-10g
3-(BroMoMethyl)benzaldehyde
82072-23-9 97%
10g
$248 2024-05-24
TRC
B678110-50mg
3-(Bromomethyl)benzaldehyde
82072-23-9
50mg
$ 50.00 2022-06-06
Apollo Scientific
OR1453-250mg
3-(Bromomethyl)benzaldehyde
82072-23-9 97%
250mg
£32.00 2025-02-19
Enamine
EN300-202821-1.0g
3-(bromomethyl)benzaldehyde
82072-23-9 95.0%
1.0g
$19.0 2025-02-19
eNovation Chemicals LLC
Y1046520-10g
3-(Bromomethyl)benzaldehyde
82072-23-9 97%
10g
$190 2024-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD80502-10g
3-(Bromomethyl)benzaldehyde
82072-23-9 97%
10g
¥991.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD80502-1g
3-(Bromomethyl)benzaldehyde
82072-23-9 97%
1g
¥108.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-MV523-5g
3-(Bromomethyl)benzaldehyde
82072-23-9 97%
5g
1463.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-MV523-1g
3-(Bromomethyl)benzaldehyde
82072-23-9 97%
1g
420.0CNY 2021-08-04

3-(Bromomethyl)benzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
リファレンス
Design, Synthesis, and Biological Evaluation of Novel Acylhydrazone Derivatives as Potent Neuraminidase Inhibitors
Li, Meng; et al, ACS Medicinal Chemistry Letters, 2020, 11(9), 1745-1750

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  0 °C; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water ;  1 h
リファレンス
A genetically encoded aldehyde for rapid protein labelling
Tuley, Alfred; et al, Chemical Communications (Cambridge, 2014, 50(56), 7424-7426

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide Solvents: Ethyl acetate ;  5.5 h, reflux
リファレンス
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and novel poly(N,N'-dibromo-N-phenylbenzene-1,3-disulfonamide) as powerful reagents for benzylic bromination
Ghorbani-Vaghei, Ramin; et al, Tetrahedron Letters, 2009, 50(16), 1861-1865

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Toluene ,  Water
リファレンス
Dynamic combinatorial chemistry with hydrazones: libraries incorporating heterocyclic and steroidal motifs
Simpson, Mark G.; et al, Organic & Biomolecular Chemistry, 2010, 8(5), 1181-1187

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  1 h, 25 °C
1.2 Reagents: Acetic acid ,  Hydrogen bromide ;  2 h, 25 °C
リファレンス
Highly efficient cyclosarin degradation mediated by a β-cyclodextrin derivative containing an oxime-derived substituent
Zengerle, Michael; et al, Beilstein Journal of Organic Chemistry, 2011, 7, 1543-1554

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Sodium nitrate Solvents: Water ;  9 h, 120 °C
リファレンス
Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate as an Oxidant
Kulangiappar, K.; et al, Industrial & Engineering Chemistry Research, 2010, 49(14), 6670-6673

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Chloroform ;  3 h, rt
リファレンス
Unsymmetrical, oxazolinyl-containing achiral and chiral NCN pincer ligand precursors and their complexes with palladium(II)
Hao, Xin-Qi; et al, Journal of Organometallic Chemistry, 2009, 695(1), 82-89

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Thiol-Free E-Selective Approach to Dithiacyclophanes via Ring-Closing Metathesis
Kotha, Sambasivarao ; et al, Asian Journal of Organic Chemistry, 2023, 12(1),

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Diethyl ether ;  3 min, rt
リファレンス
Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N
Gholizadeh, Saeed; et al, Journal of the Iranian Chemical Society, 2019, 16(6), 1239-1253

3-(Bromomethyl)benzaldehyde Raw materials

3-(Bromomethyl)benzaldehyde Preparation Products

3-(Bromomethyl)benzaldehyde 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:82072-23-9)3-(Bromomethyl)benzaldehyde
A10015
清らかである:99%/99%
はかる:10g/25g
価格 ($):269.0/598.0